

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methoxypyrazine

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Compound of Interest

Compound Name: 2-Iodo-6-methoxypyrazine

Cat. No.: B1313075

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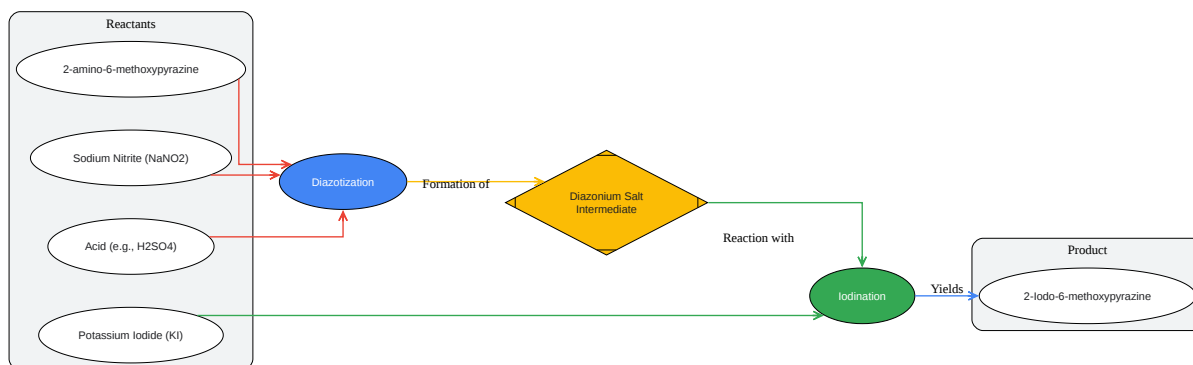
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to **2-Iodo-6-methoxypyrazine**, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through the diazotization of 2-amino-6-methoxypyrazine followed by an in-situ iodination reaction, a variant of the Sandmeyer reaction. This method offers a reliable and scalable approach to this key building block.

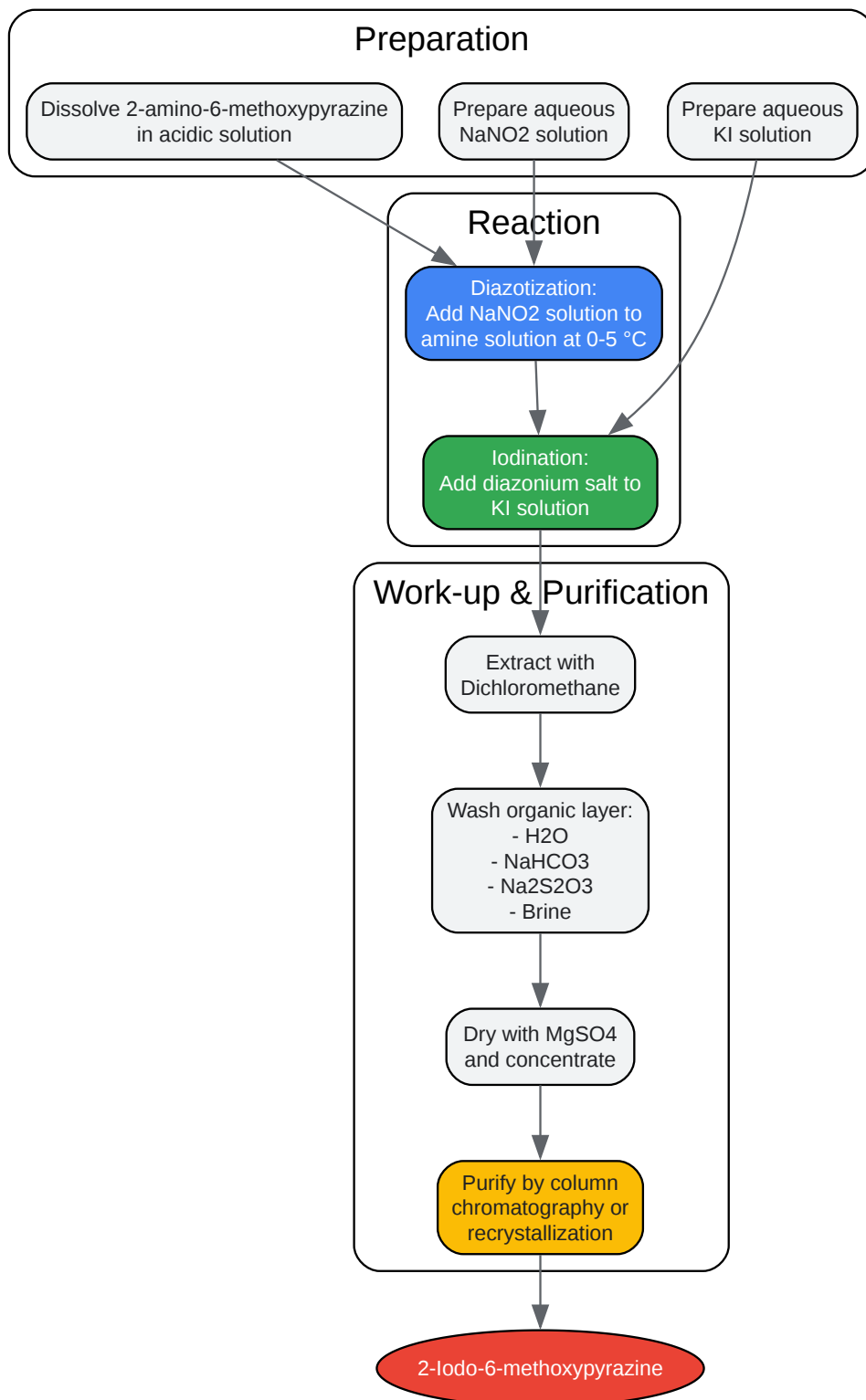
Core Synthesis Route: Diazotization-Iodination

The principal method for the synthesis of **2-Iodo-6-methoxypyrazine** involves a two-step, one-pot process starting from 2-amino-6-methoxypyrazine. The primary amino group is first converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium. This intermediate is then subjected to a nucleophilic substitution with an iodide source, such as potassium iodide, to yield the final product.

The overall transformation is as follows:



Synthesis Workflow

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